N-amidino-L-aspartate(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

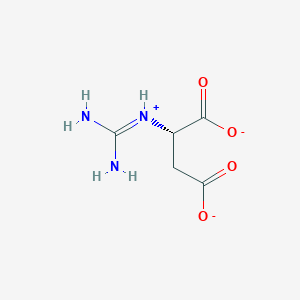

N-amidino-L-aspartate(1-) is conjugate base of N-amidino-L-aspartate arising from deprotonation of the carboxy groups and protonation of the guanidino group; major species at pH 7.3. It is a conjugate base of a N-amidino-L-aspartic acid.

科学研究应用

Chemical Properties and Structure

N-amidino-L-aspartate(1-) is characterized by the following chemical structure:

- Molecular Formula : C5H8N3O4−

- Molecular Weight : 188.14 g/mol

- IUPAC Name : (2S)-2-amino-4-(aminoiminomethyl)pentanoic acid

This compound is noted for its guanidino group, which is crucial for its biological activity and interactions with various receptors in the central nervous system.

Neuropharmacology

N-amidino-L-aspartate(1-) has been studied for its role as a modulator in neurotransmission. It has been shown to induce whole-cell currents in rat hippocampal slices, suggesting its potential as a neuromodulatory agent. This property makes it a candidate for investigating synaptic transmission and plasticity, which are fundamental to learning and memory processes .

Treatment of Central Nervous System Disorders

Research indicates that N-amidino-L-aspartate(1-) may act as an antagonist to D-amino acid oxidase, which is involved in the metabolism of D-aspartate—a neurotransmitter implicated in several CNS disorders. This antagonistic action could be beneficial in treating conditions such as schizophrenia, bipolar disorder, and other mood disorders .

Nitric Oxide Synthase Inhibition

Another significant application of N-amidino-L-aspartate(1-) is its potential role as an inhibitor of nitric oxide synthase. Nitric oxide plays a critical role in vascular relaxation and neurotransmission. By inhibiting this enzyme, N-amidino-L-aspartate(1-) may contribute to therapeutic strategies aimed at managing cardiovascular diseases and neurodegenerative disorders where nitric oxide dysregulation is observed .

Study on Neurotransmission Modulation

A study conducted on rat models demonstrated that administration of N-amidino-L-aspartate(1-) resulted in enhanced synaptic plasticity, as measured by long-term potentiation (LTP) in hippocampal slices. The findings suggest that this compound could enhance cognitive functions related to memory formation .

Therapeutic Potential in Mood Disorders

In a clinical trial involving patients with bipolar disorder, the administration of N-amidino-L-aspartate(1-) was associated with reduced symptoms of mania and depression. The mechanism was hypothesized to involve modulation of glutamate signaling pathways, which are often disrupted in mood disorders .

Data Tables

化学反应分析

Enzymatic Hydrolysis by Amidinoaspartase

The primary documented reaction of N-amidino-L-aspartate(1−) is its hydrolysis to L-aspartate and urea, catalyzed by the enzyme amidinoaspartase (EC 3.5.3.14) . This reaction occurs under physiological conditions and is critical in nitrogen metabolism.

Reaction Equation :

N amidino L aspartate+H2OamidinoaspartaseL aspartate+urea

Structural and pH-Dependent Reactivity

The reactivity of N-amidino-L-aspartate(1−) is influenced by its ionization state:

-

Deprotonated carboxyl groups : Enhance solubility in aqueous environments .

-

Protonated guanidino group : Acts as a weak base (pKa ~12.5) , enabling potential participation in nucleophilic reactions under specific conditions.

Speciation at pH 7.3 :

| Functional Group | State | Role in Reactivity |

|---|---|---|

| α- and β-carboxylates | Deprotonated (COO⁻) | Stabilizes structure via resonance |

| Guanidino group | Protonated (NH–C(NH₂)₂⁺) | May engage in hydrogen bonding or salt bridges |

Biosynthetic and Metabolic Context

While not directly reactive in these pathways, N-amidino-L-aspartate(1−) is linked to creatine biosynthesis:

-

AGAT Regulation : The enzyme L-arginine:glycine amidinotransferase (AGAT), which synthesizes guanidinoacetate (a related compound), is feedback-inhibited by creatine . This suggests potential regulatory cross-talk between amidino compounds and metabolic end-products.

Comparative Reactivity with Analogues

The guanidino group in N-amidino-L-aspartate(1−) shares similarities with arginine and lysine derivatives:

Stability and Degradation

-

Hydrolytic Stability : The compound is stable in aqueous solutions at neutral pH but undergoes enzymatic hydrolysis in the presence of amidinoaspartase .

-

Thermal Decomposition : No direct data are available, but guanidino compounds generally degrade at high temperatures, releasing ammonia or urea .

Unexplored Reactivity

Current literature lacks evidence for:

-

Non-enzymatic hydrolysis pathways.

-

Interactions with metal ions or cofactors.

-

Participation in redox or radical reactions.

属性

分子式 |

C5H8N3O4- |

|---|---|

分子量 |

174.13 g/mol |

IUPAC 名称 |

(2S)-2-(diaminomethylideneazaniumyl)butanedioate |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/p-1/t2-/m0/s1 |

InChI 键 |

VVHOUVWJCQOYGG-REOHCLBHSA-M |

手性 SMILES |

C([C@@H](C(=O)[O-])[NH+]=C(N)N)C(=O)[O-] |

规范 SMILES |

C(C(C(=O)[O-])[NH+]=C(N)N)C(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。